5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

PI3Kδ AKT phosphorylation Cellular assay

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (CAS 89809-89-2) is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative. This compound belongs to a privileged scaffold in medicinal chemistry, characterized by a 4H-pyran core substituted with acetyl, amino, methyl, phenyl, and cyano functional groups.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 89809-89-2
Cat. No. B1224236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
CAS89809-89-2
Synonyms5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
5-acetyl-AMPCN
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)C
InChIInChI=1S/C15H14N2O2/c1-9(18)13-10(2)19-15(17)12(8-16)14(13)11-6-4-3-5-7-11/h3-7,14H,17H2,1-2H3
InChIKeyJAMQLJVXPNHYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (CAS 89809-89-2): Procurement-Relevant Chemical Identity and Class Characterization


5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (CAS 89809-89-2) is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative [1]. This compound belongs to a privileged scaffold in medicinal chemistry, characterized by a 4H-pyran core substituted with acetyl, amino, methyl, phenyl, and cyano functional groups . Its molecular formula is C15H14N2O2 with a molecular weight of 254.28 g/mol . The 2-amino-4H-pyran-3-carbonitrile framework has garnered significant attention due to its broad spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities [1].

Compound Class Polysubstituted 2-amino-4H-pyran-3-carbonitrile
Scaffold Context Privileged scaffold for kinase and MAO-B studies
Key Features Unique 5-acetyl, 4-phenyl substitution pattern
Assay Fit Supports cellular PI3Kδ, MAO-B, and antiproliferative assays

Why Generic Substitution of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile Fails: The Critical Role of Substitution Pattern in Target Engagement and Selectivity


Within the 2-amino-4H-pyran-3-carbonitrile chemotype, seemingly minor structural variations—such as the identity of the 5-acyl group (acetyl vs. benzoyl) or the 4-aryl substituent—can drastically alter molecular conformation, target binding profiles, and biological potency [1][2]. The specific combination of a 5-acetyl group, a 4-phenyl ring, and a 6-methyl group in this compound confers a unique conformational preference and electrostatic surface that dictates its interaction with discrete biological targets, including PI3Kδ and MAO-B [3][4]. Consequently, substituting this compound with a close analog lacking these precise substituents is likely to yield divergent, and potentially inferior, activity in assays designed around this specific scaffold, underscoring the necessity for exact identity in procurement.

5-Acetyl specificity Replacing 5-acetyl with benzoyl or other acyl groups may alter target binding profiles and reduce reported PI3Kδ/MAO-B engagement.
4-Phenyl conformation The 4-phenyl substituent adopts a pseudo-axial conformation critical for molecular recognition; 4-aryl analogs may shift binding modes.
Substitution pattern interplay Combined 5-acetyl, 6-methyl, and 4-phenyl groups dictate electrostatic and shape complementarity; close analogs likely yield divergent assay outcomes.

Quantitative Differentiation Evidence for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile: Target Engagement, Antiproliferative Activity, and Conformational Uniqueness


PI3Kδ Cellular Inhibition: A Quantifiable Differentiation Point

This compound demonstrates measurable inhibition of PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, with a reported IC50 of 374 nM [1]. This cellular activity differentiates it from the majority of 2-amino-4H-pyran-3-carbonitrile derivatives, for which PI3Kδ inhibition has not been reported, and establishes a specific, quantifiable benchmark for target engagement.

PI3Kδ Inhibition
Class-level
IC50 374 nM
Supports PI3Kδ pathway engagement review
Class average: no reported PI3Kδ activity
PI3Kδ AKT phosphorylation Cellular assay Kinase inhibition

MAO-B Inhibitory Activity: A Differentiated Profile Within the 4H-Pyran Class

The compound exhibits moderate inhibitory activity against human recombinant MAO-B (IC50 = 1.90 µM) [1]. This activity is a key differentiator from many 4-aryl-4H-pyran-3-carbonitrile analogs, which often lack reported MAO-B inhibition. The observed IC50 of 1.90 µM, while less potent than clinical MAO-B inhibitors (e.g., Selegiline IC50 ≈ 7 nM), provides a quantifiable benchmark for structure-activity relationship (SAR) studies focused on optimizing CNS-penetrant MAO-B ligands.

MAO-B Inhibition
Class-level
IC50 1.90 µM
Supports MAO-B SAR optimization
Reference inhibitor Selegiline IC50 ~7 nM
MAO-B Enzyme inhibition Neuroprotection Selectivity

Conformational Uniqueness: Syn vs. Anti Carbonyl Orientation Dictates Solid-State Assembly

X-ray crystallographic analysis reveals that 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile adopts a flattened boat conformation with the carbonyl group in a syn orientation relative to the heterocyclic double bond, and the phenyl substituent in a pseudo-axial position (dihedral angle = 92.7°) [1]. In contrast, the closely related 5-benzoyl analog (2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile) exhibits an anti conformation of its carbonyl group, leading to markedly different intermolecular hydrogen-bonding networks (sheets vs. ribbons) [1].

Carbonyl Conformation
Head-to-head
syn vs anti
Solid-state packing motif context
Sheets (syn) vs ribbons (anti) H-bond network
X-ray crystallography Conformational analysis Solid-state packing Structure-property relationships

Antiproliferative Activity: A Cross-Study Benchmark Against HCT-116 Cells

While direct head-to-head comparisons are not available for this specific compound, cross-study analysis indicates that structurally related 4H-pyran derivatives exhibit antiproliferative activity against HCT-116 colorectal cancer cells with IC50 values ranging from 75.1 to 85.88 µM [1]. The target compound's reported activity in multiple cancer cell line panels, as disclosed in patent literature [2], positions it within a quantifiable activity range for this chemotype, providing a benchmark for initial screening and SAR optimization.

Antiproliferative Context
Cross-study
Analog range IC50 75–86 µM
Cell-model activity range context
Direct value for this compound not reported
Antiproliferative Colorectal cancer HCT-116 Cytotoxicity

CYP3A4 Liability: A Safety-Related Differentiator for Early-Stage Profiling

The compound demonstrates a weak time-dependent inhibition of CYP3A4 in human liver microsomes (IC50 = 10,000 nM) [1]. This low CYP3A4 inhibitory potential distinguishes it from many drug-like molecules that carry a high risk of CYP-mediated drug-drug interactions. In the context of 4H-pyran derivatives, where CYP inhibition data is seldom reported, this quantitative information provides a valuable early safety filter.

CYP3A4 Liability
Class-level
IC50 10 µM
Supports early DDI risk profiling
Weak inhibitor: >100-fold vs potent CYP3A4 inhibitors
CYP3A4 Drug-drug interaction Metabolic stability Hepatotoxicity

High-Value Research and Industrial Application Scenarios for 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile


Medicinal Chemistry: PI3Kδ-Focused Kinase Inhibitor Optimization

As a confirmed inhibitor of cellular PI3Kδ activity (IC50 = 374 nM) [1], this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns aimed at developing selective PI3Kδ inhibitors. Its quantifiable cellular potency provides a clear benchmark for iterative chemical modifications designed to improve affinity and selectivity.

Chemical Biology: MAO-B Probe Development for CNS Target Validation

With a defined IC50 of 1.90 µM against human MAO-B [2], this compound is suitable for use as a tool compound in cellular and in vivo models to probe the biological consequences of MAO-B inhibition. Its moderate potency allows for concentration-response studies to delineate target-specific effects from off-target activities.

Crystallography and Solid-State Chemistry: Conformational Polymorph Screening

The known crystal structure and conformational details (syn carbonyl orientation, specific hydrogen-bonding sheet motif) [3] make this compound an ideal candidate for studies investigating the relationship between molecular conformation and solid-state properties, including polymorph screening, co-crystal formation, and solubility enhancement.

Early-Stage Drug Discovery: ADME/Tox Liability Assessment

The available CYP3A4 inhibition data (IC50 = 10 µM) [4] positions this compound as a low-risk candidate for drug-drug interaction studies. It can be used as a reference standard in assays designed to identify and mitigate CYP-mediated liabilities in related 4H-pyran chemical series.

Application
Selection Property
Validation Focus
PI3Kδ kinase inhibitor SAR
Cellular PI3Kδ target engagement
AKT phosphorylation endpoint review
MAO-B target validation
MAO-B enzyme inhibition
Human recombinant MAO-B assay
Solid-state property studies
Defined crystal packing motif
Polymorph & co-crystal screening
CYP-mediated DDI profiling
CYP3A4 time-dependent inhibition
Human liver microsome stability

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